4-Bromo-2-[(cyclopentylamino)methyl]phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-[(cyclopentylamino)methyl]phenol involves several steps, typically starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The cyclopentylamino group is then introduced through a nucleophilic substitution reaction, where the amine reacts with the brominated intermediate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-2-[(cyclopentylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-Bromo-2-[(cyclopentylamino)methyl]phenol is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(cyclopentylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
4-Bromo-2-[(cyclopentylamino)methyl]phenol can be compared with other similar compounds, such as:
2-Bromo-4-methylphenol: This compound has a similar brominated phenol structure but differs in the substitution pattern and the presence of a methyl group instead of a cyclopentylamino group.
4-Bromomethyl-2-biphenylcarbonitrile: This compound also contains a brominated phenol moiety but has a biphenylcarbonitrile group instead of a cyclopentylamino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-2-[(cyclopentylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-10-5-6-12(15)9(7-10)8-14-11-3-1-2-4-11/h5-7,11,14-15H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRSDTNNDSDLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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